5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is notable for its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a morpholinyl-benzoxadiazol moiety
Preparation Methods
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-substituted 5-aminopyrazoles with difluoromethyl-containing asymmetric 1,3-dicarbonyl compounds in acetic acid to form the pyrazolo[1,5-a]pyrimidine core . The morpholinyl-benzoxadiazol moiety is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of trifluoroacetic acid for regioselective synthesis .
Chemical Reactions Analysis
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl-benzoxadiazol moiety.
Condensation: The formation of the pyrazolo[1,5-a]pyrimidine core involves condensation reactions with 1,3-dicarbonyl compounds.
Scientific Research Applications
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl group and the morpholinyl-benzoxadiazol moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which influence their chemical reactivity and biological activity.
Properties
CAS No. |
676485-02-2 |
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Molecular Formula |
C21H19F2N7O3 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H19F2N7O3/c22-20(23)16-9-13(11-1-2-11)24-17-10-14(26-30(16)17)21(31)25-12-3-4-15(19-18(12)27-33-28-19)29-5-7-32-8-6-29/h3-4,9-11,20H,1-2,5-8H2,(H,25,31) |
InChI Key |
DORLXJAGTRFCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C5=NON=C45)N6CCOCC6 |
Origin of Product |
United States |
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